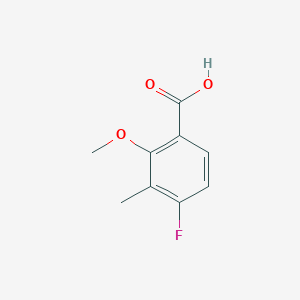

4-Fluoro-2-methoxy-3-methylbenzoic acid

Description

The exact mass of the compound this compound is 184.05357231 g/mol and the complexity rating of the compound is 195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methoxy-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-5-7(10)4-3-6(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXIACGHGFHJLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 4 Fluoro 2 Methoxy 3 Methylbenzoic Acid

Retrosynthetic Analysis of 4-Fluoro-2-methoxy-3-methylbenzoic acid

A retrosynthetic analysis of this compound suggests several potential disconnection points. The carboxylic acid group can be disconnected to a corresponding precursor, such as a methyl group that can be oxidized, or introduced via carboxylation of an organometallic species. The methoxy (B1213986) group is typically introduced via O-alkylation of a phenol. The fluorine and methyl groups are often incorporated in the starting aromatic precursor.

A primary disconnection involves the carboxylic acid, leading back to 1-fluoro-3-methoxy-2-methylbenzene. This precursor could then be carboxylated. Another key disconnection is at the C-O bond of the methoxy group, pointing to 4-fluoro-2-hydroxy-3-methylbenzoic acid as a key intermediate. This phenolic compound could then be O-methylated. Further disconnections can be made by considering the formation of the substituted benzene (B151609) ring itself, potentially from less complex, commercially available starting materials.

Approaches to Constructing the Benzoic Acid Core with Defined Substitution Patterns

The construction of the polysubstituted benzoic acid core is a critical aspect of the synthesis. The directing effects of the existing substituents heavily influence the regiochemical outcome of subsequent functionalization steps.

Regioselective Functionalization of Fluorinated Aromatic Precursors

The fluorine atom, being an ortho, para-director and a deactivator, plays a significant role in directing electrophilic aromatic substitution. However, its small size allows for substitution at the ortho position. The presence of other substituents modifies this directing effect. For instance, in a fluorotoluene derivative, the position of the methyl group will influence the site of further functionalization.

One potential route starts with m-fluorotoluene. Friedel-Crafts acylation, followed by hydrolysis and acidification, can yield a mixture of isomers, including 4-fluoro-2-methylbenzoic acid. google.com The separation of these isomers can be achieved through recrystallization. google.com

Another approach involves the functionalization of a pre-existing fluorinated benzoic acid. For example, starting with a fluorobenzoic acid derivative, directed ortho-metalation can be employed to introduce a substituent at a specific position.

Carboxylation Strategies in the Presence of Fluorine and Methoxy Groups

Carboxylation of an appropriately substituted aromatic precursor is a direct method to install the benzoic acid functionality. This can be achieved through several methods:

Grignard Reaction: Formation of a Grignard reagent from an aryl halide followed by reaction with carbon dioxide is a classic method. The presence of the fluorine and methoxy groups is generally compatible with this reaction.

Directed Ortho-Metalation (DoM): A directing group on the aromatic ring, such as a methoxy group, can direct lithiation to the ortho position. The resulting aryllithium species can then be quenched with carbon dioxide.

Palladium-Catalyzed Carboxylation: Aryl halides or triflates can be carboxylated using carbon monoxide and a palladium catalyst.

The choice of carboxylation strategy depends on the availability of the starting materials and the desired regioselectivity. The electronic nature of the fluorine and methoxy groups can influence the feasibility and efficiency of these reactions.

Introduction and Positional Control of Methoxy and Methyl Substituents

The precise placement of the methoxy and methyl groups is crucial for the synthesis of the target molecule.

O-Alkylation Reactions for Methoxy Group Installation

The methoxy group is commonly introduced by the O-alkylation of a corresponding phenol. researchgate.netmdpi.comresearchgate.net This is typically achieved using an alkylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. guidechem.com The synthesis of the required phenolic precursor, 4-fluoro-2-hydroxy-3-methylbenzoic acid, is therefore a key step. One possible route to a related precursor, 4-fluorosalicylic acid, involves the nucleophilic aromatic substitution of a fluorine atom in 2,4-difluorobenzoic acid with a hydroxide (B78521) source. chemicalbook.com

| Reaction | Reagents and Conditions | Key Features |

| O-methylation of Phenols | Dimethyl sulfate, Base (e.g., K2CO3), Acetone | A widely used and efficient method for forming methyl ethers. |

| O-methylation of Phenols | Methyl iodide, Base (e.g., NaH), THF | Stronger base can be used for less reactive phenols. |

This table provides an overview of common O-alkylation reactions for the installation of a methoxy group.

Methylation and Subsequent Functionalization of the Aromatic Ring

The methyl group can be present in the initial starting material or introduced via a suitable reaction. For example, Friedel-Crafts alkylation can introduce a methyl group, although it is prone to over-alkylation and rearrangement. A more controlled method is the reduction of a formyl or acyl group.

Once the methyl group is in place, its directing effect (ortho, para-directing and activating) influences further substitutions. The interplay between the directing effects of the fluorine, methoxy, and methyl groups determines the regiochemical outcome of subsequent reactions. For instance, the synthesis of 4-fluoro-2-methylbenzoic acid has been reported starting from m-fluorotoluene, indicating that the methyl group can be part of the initial framework. google.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. While specific green synthesis routes for this compound are not detailed in the literature, general strategies for the sustainable synthesis of substituted benzoic acids can be applied.

Key Green Chemistry Approaches:

Use of Greener Solvents: Traditional syntheses of aromatic compounds often utilize hazardous solvents. A greener approach would involve the use of safer alternatives such as water, ethanol, or supercritical carbon dioxide. For instance, the Schotten-Baumann reaction for benzoylation can be performed in an aqueous environment. brazilianjournals.com.brbrazilianjournals.com.br

Catalytic Reactions: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to reduce waste. For example, the development of catalytic methods for carboxylation reactions, which introduce the carboxylic acid group, is a key area of green chemistry research. rsc.orgresearchgate.netnumberanalytics.com This can involve transition-metal catalysts or photocatalytic systems. numberanalytics.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are favored.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of microwave irradiation or photocatalysis can often accelerate reactions and reduce the need for high temperatures. wjpmr.com

Renewable Feedstocks: While likely starting from petroleum-derived precursors, future green syntheses could potentially utilize bio-based starting materials.

Continuous Flow Synthesis: Continuous manufacturing processes can offer improved safety, efficiency, and consistency compared to batch processes. A method for the continuous synthesis of substituted benzoic acids using oxygen as a green oxidant has been reported, which reduces waste and improves safety. wipo.int

A hypothetical green synthesis of this compound would likely involve a sequence of regioselective aromatic substitutions and functional group transformations that adhere to these principles. For example, a route might employ a selective C-H activation and carboxylation step, avoiding the use of organometallic reagents that generate stoichiometric waste.

Table of Research Findings on Green Synthesis of Benzoic Acid Derivatives:

| Green Chemistry Principle | Application in Benzoic Acid Synthesis | Research Finding |

| Sustainable Carboxylation | Use of CO2 for introducing the carboxylic acid group | Photochemical, electrochemical, and thermochemical methods are being developed to utilize CO2 as a C1 source, though scalability can be a challenge. rsc.orgresearchgate.netrsc.org |

| Green Oxidants | Oxidation of a methyl group to a carboxylic acid | Continuous synthesis methods using oxygen as a green and readily available oxidant have been developed for substituted benzoic acids. wipo.int |

| Alternative Solvents | Replacement of hazardous organic solvents | The Schotten-Baumann reaction for forming benzoyl derivatives can be effectively carried out in water at room temperature. brazilianjournals.com.brbrazilianjournals.com.br |

| Energy Efficiency | Reducing energy consumption in reactions | Microwave-assisted synthesis has been shown to be an efficient, solvent-free, and atom-economical method for preparing compounds like benzilic acid from benzil. wjpmr.com |

Chemical Reactivity and Derivatization Strategies of 4 Fluoro 2 Methoxy 3 Methylbenzoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily transformed into a variety of other functional groups, enabling the synthesis of a diverse array of derivatives.

The esterification of 4-fluoro-2-methoxy-3-methylbenzoic acid can be achieved through several standard methods to yield carboxylate derivatives. While specific examples for this exact compound are not prevalent in the searched literature, the reactivity can be inferred from similar fluorinated and methoxylated benzoic acids.

A common approach involves acid-catalyzed esterification (Fischer esterification) with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid. Another effective method utilizes thionyl chloride to first convert the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an alcohol. For instance, a related compound, 4-fluoro-3-hydroxy-benzoic acid, is esterified by dissolving it in methanol and adding thionyl chloride, followed by heating. Similarly, the esterification of 4-bromo-2-fluorobenzoic acid has been accomplished using (trimethylsilyl)diazomethane in a mixture of THF and methanol. chemicalbook.com These methods are generally applicable to benzoic acid derivatives and are expected to be effective for this compound.

Table 1: Representative Esterification Conditions for Related Benzoic Acids

| Starting Material | Reagents | Product | Reference |

| 4-Fluoro-3-hydroxy-benzoic acid | Methanol, Thionyl Chloride | Methyl 4-fluoro-3-hydroxybenzoate | |

| 4-Bromo-2-fluorobenzoic acid | (Trimethylsilyl)diazomethane, Methanol, THF | Methyl 4-bromo-2-fluorobenzoate | chemicalbook.com |

This table presents data for structurally similar compounds to infer the reactivity of this compound.

Amidation of this compound to form benzamides can be carried out by first activating the carboxylic acid. Standard coupling agents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) can be employed to facilitate the reaction with a primary or secondary amine.

A procedure for a similar compound, 4-bromo-2-fluorobenzoic acid, involves reaction with methylamine (B109427) hydrochloride and BOP reagent in the presence of diisopropylethylamine to yield 4-bromo-2-fluoro-N-methylbenzamide. chemicalbook.com This suggests that this compound would react similarly with various amines to produce the corresponding benzamide (B126) derivatives. A more general approach involves reacting the acid with an aniline (B41778) in the presence of a base like sodium carbonate.

Table 2: Amidation Conditions for a Related Benzoic Acid

| Starting Material | Reagents | Product | Reference |

| 4-Bromo-2-fluorobenzoic acid | Methylamine hydrochloride, BOP reagent, Diisopropylethylamine | 4-Bromo-2-fluoro-N-methylbenzamide | chemicalbook.com |

This table presents data for a structurally similar compound to infer the reactivity of this compound.

For reactions requiring a more electrophilic species, this compound can be converted to its corresponding acyl halide, typically the acyl chloride. This transformation significantly enhances the reactivity towards nucleophiles. Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

For example, 4-methoxybenzoic acid is converted to 4-methoxybenzoyl chloride using oxalyl chloride and catalytic DMF in dichloromethane. chemicalbook.com The commercial availability of the similar 4-fluoro-3-methylbenzoyl chloride further suggests that these standard methods are applicable. sigmaaldrich.com The resulting 4-fluoro-2-methoxy-3-methylbenzoyl chloride would be a key intermediate for Friedel-Crafts acylation and other nucleophilic acyl substitution reactions. ossila.com

The carboxylic acid moiety of this compound can be reduced to either a primary alcohol or an aldehyde. The reduction to the primary alcohol, (4-fluoro-2-methoxy-3-methylphenyl)methanol, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran. ossila.com This is a general and high-yielding reaction for carboxylic acids. ossila.com The existence of the product (2-fluoro-4-methoxy-3-methylphenyl)methanol in chemical catalogs implies that its synthesis from a suitable precursor is established. fishersci.com

The selective reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are typically more reactive than carboxylic acids towards reducing agents. However, this can be achieved using specialized reagents or by a two-step process involving the conversion of the carboxylic acid to a derivative that is more easily reduced to the aldehyde level, such as an acyl chloride or a Weinreb amide, followed by reduction with a milder reducing agent like lithium tri-tert-butoxyaluminum hydride. General information suggests that 4-fluoro-3-methylbenzoic acid can be reduced to a hydroxy/aldehyde group. ossila.com

Reactions Involving the Aromatic Ring

The substitution pattern of the aromatic ring in this compound is governed by the directing effects of the existing substituents: the fluoro, methoxy (B1213986), methyl, and carboxylic acid groups. The methoxy group is a strong activating group and an ortho-, para-director. The methyl group is a weak activating group and also an ortho-, para-director. The fluorine atom is a weakly deactivating group but is also an ortho-, para-director. The carboxylic acid group is a deactivating group and a meta-director.

Considering the positions on the ring:

C5: This position is ortho to the activating methoxy group and meta to the deactivating carboxylic acid group. It is also para to the activating methyl group. This position is highly activated.

C6: This position is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. It is para to the activating methoxy group. This position is also highly activated.

Therefore, electrophilic attack is most likely to occur at the C5 or C6 positions. For instance, nitration of 3-methylbenzoic acid with mixed nitric and sulfuric acid yields a mixture of products, with the nitro group entering at various positions. researchgate.nettruman.edu A patent describes the nitration of m-methylbenzoic acid to produce 2-nitro-3-methylbenzoic acid, indicating that the position ortho to the methyl group is susceptible to attack. patsnap.comgoogle.com The bromination of methyl 3-methoxy-4-methylbenzoate with bromine and a radical initiator results in benzylic bromination, highlighting the reactivity of the methyl group under different conditions.

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine

The fluorine atom of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway distinct from the more common electrophilic substitutions on aromatic rings. In an SNAr reaction, a potent nucleophile attacks an electron-deficient aromatic ring, displacing a suitable leaving group. The reactivity of the ring towards this type of substitution is critically dependent on the electronic nature of its substituents.

For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. In the case of this compound, the carboxylic acid (-COOH) group, positioned para to the fluorine atom, serves as the primary activating EWG. Its electron-withdrawing nature delocalizes the negative charge of the intermediate through resonance, thereby lowering the activation energy of the reaction.

Conversely, the methoxy (-OCH3) and methyl (-CH3) groups are electron-donating, which typically deactivates the ring towards nucleophilic attack. However, the powerful activating effect of the para-carboxylic acid group generally overcomes this deactivation, enabling the reaction to occur at the C-F bond.

The general mechanism involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex).

Elimination: The aromaticity is restored by the expulsion of the fluoride (B91410) ion, which is a competent leaving group in this context. In SNAr reactions, fluoride is often the best leaving group among the halogens because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond.

A variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse range of derivatives.

Table 1: Examples of Nucleophiles for SNAr Reactions

| Nucleophile Class | Specific Example | Resulting Functional Group |

| Oxygen Nucleophiles | Sodium Methoxide (NaOCH3) | Methoxy Ether |

| Nitrogen Nucleophiles | Ammonia (NH3), Primary/Secondary Amines | Amino, Alkylamino |

| Sulfur Nucleophiles | Sodium Thiophenoxide (NaSPh) | Phenyl Thioether |

Reactivity at the Methyl Group

The methyl group attached to the aromatic ring of this compound offers another site for chemical modification through benzylic functionalization. The position of this methyl group, adjacent to the aromatic system, makes its C-H bonds weaker than those of a typical alkane, rendering them susceptible to radical-mediated reactions.

A key example of this reactivity is benzylic bromination. This transformation is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often facilitated by light or heat.

The reaction proceeds via a free-radical chain mechanism:

Initiation: The initiator decomposes to form radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical is particularly stable because the unpaired electron can be delocalized into the aromatic π-system. The HBr then reacts with NBS to generate a new bromine radical, continuing the chain.

Termination: The reaction ceases when radicals combine with each other.

The resulting product, 4-fluoro-3-(bromomethyl)-2-methoxybenzoic acid, is a valuable synthetic intermediate. The benzylic bromide is highly reactive and can be readily displaced by a wide range of nucleophiles in SN2 reactions, allowing for the introduction of various functional groups at this position. For instance, an analogue, 4-fluoro-3-methylbenzoic acid, can be functionalized by bromide at the methyl group, and the resulting product can be used to synthesize bicyclic heterocycles. organic-chemistry.org

Table 2: Benzylic Bromination Reaction Conditions

| Reagent | Initiator | Solvent | Condition | Product |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl4 or other inert solvent | Heat or UV light | 4-Fluoro-3-(bromomethyl)-2-methoxybenzoic acid |

Advanced Coupling Reactions for Complex Molecular Architectures

To construct more complex molecules, such as biaryl systems, advanced cross-coupling methodologies are employed. These reactions typically require conversion of the starting material into a more reactive derivative, for example, by replacing the fluorine with a heavier halogen like bromine.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. libretexts.orgnih.gov While aryl fluorides can be used in some specialized cases, aryl bromides are far more common substrates. Therefore, a derivative such as 4-bromo-2-methoxy-3-methylbenzoic acid would be an ideal electrophilic partner for this reaction.

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: libretexts.orgyoutube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) species.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst.

This methodology allows for the synthesis of a wide array of biaryl compounds by varying the boronic acid coupling partner. nih.gov The reaction is known for its mild conditions and tolerance of many functional groups, including the carboxylic acid present on the substrate. nih.govresearchgate.net

Table 3: Representative Suzuki-Miyaura Coupling Reaction

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

| 4-Bromo-2-methoxy-3-methylbenzoic acid | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 2-Methoxy-3-methyl-[1,1'-biphenyl]-4-carboxylic acid |

| 4-Bromo-2-methoxy-3-methylbenzoic acid | 4-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 4'-Methoxy-2-methoxy-3-methyl-[1,1'-biphenyl]-4-carboxylic acid |

The Ullmann coupling, or Ullmann condensation, is a copper-catalyzed reaction used to form carbon-heteroatom bonds, most commonly C-O and C-N bonds. wikipedia.org This reaction typically involves coupling an aryl halide with an alcohol, phenol, amine, or other N-heterocycle. wikipedia.orgfrontiersin.org

Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize catalytic amounts of a copper salt (e.g., CuI) often in the presence of a ligand, which allows the reaction to proceed under milder conditions. mdpi.comacs.org

The fluorine atom in this compound can be displaced by various nucleophiles under Ullmann conditions. The presence of the electron-withdrawing carboxylic acid group activates the aryl halide, making the reaction more favorable. wikipedia.org This method provides a direct route to aryl ethers and aryl amines from the fluorinated starting material. The reaction mechanism is thought to involve the formation of a copper(I) nucleophile (e.g., an alkoxide or amide), which then reacts with the aryl halide. wikipedia.org

Table 4: Representative Ullmann Coupling Reactions

| Aryl Halide | Nucleophile | Catalyst/Ligand | Base | Solvent | Product Type |

| This compound | Phenol | CuI / Phenanthroline | Cs2CO3 | DMF | Aryl Ether |

| This compound | Aniline | CuI / N,N'-Dimethylethylenediamine | K2CO3 | Dioxane | Aryl Amine |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 Methoxy 3 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Structural Connectivity

Proton NMR (¹H NMR) spectroscopy offers detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of 4-Fluoro-2-methoxy-3-methylbenzoic acid, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the acidic proton of the carboxylic acid.

The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its deshielded nature. The aromatic region will show two doublets, corresponding to the two protons on the benzene (B151609) ring. The proton at the 5-position, being ortho to the fluorine atom, is expected to show coupling to the fluorine nucleus in addition to the coupling with the adjacent proton at the 6-position. The proton at the 6-position will appear as a doublet, coupled to the proton at the 5-position.

The methoxy group protons will present as a sharp singlet around 3.9 ppm, while the methyl group protons will also appear as a singlet, but at a more upfield position, typically around 2.2 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~11.5 | br s | 1H | COOH |

| ~7.8 | d | 1H | H-6 |

| ~7.0 | d | 1H | H-5 |

| ~3.9 | s | 3H | OCH₃ |

| ~2.2 | s | 3H | CH₃ |

br s = broad singlet, d = doublet, s = singlet

Carbon (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, appearing around 165-175 ppm. The aromatic carbons will resonate in the region of 110-165 ppm. The carbon atom attached to the fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The other aromatic carbons will also show smaller couplings to the fluorine atom. The carbons attached to the methoxy group (C-2) and the carboxylic acid group (C-1) will also be found in the downfield region of the aromatic spectrum.

The methoxy carbon will appear around 55-65 ppm, and the methyl carbon will be the most upfield signal, typically resonating at approximately 15-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~168 | C=O |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-4 |

| ~155 | C-2 |

| ~135 | C-6 |

| ~125 | C-1 |

| ~120 (d, ²JCF ≈ 20 Hz) | C-3 |

| ~115 (d, ²JCF ≈ 25 Hz) | C-5 |

| ~60 | OCH₃ |

| ~20 | CH₃ |

d = doublet

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze the chemical environment of fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. The chemical shift is typically reported relative to a standard such as CFCl₃. For a fluorine atom on a benzene ring, the chemical shift can vary depending on the other substituents present.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To definitively establish the connectivity and complete the structural elucidation, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the signals of the aromatic protons at positions 5 and 6 would be expected, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. It would be used to unambiguously assign the signals of the protonated carbons in the ¹³C NMR spectrum. For instance, the proton at H-5 would show a correlation to the carbon at C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the methoxy protons to the C-2 carbon and from the methyl protons to the C-3 and C-2 carbons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid will give a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching of the carboxylic acid and the methoxy group will appear in the 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively.

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will show multiple bands in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is expected in the range of 1100-1250 cm⁻¹.

Table 3: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1600, ~1500, ~1450 | Medium to Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (Carboxylic acid) / C-F stretch |

| ~1100 | Strong | C-O stretch (Methoxy) |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-fluorobenzoic acid |

| 3-fluoro-4-methylbenzoic acid |

| 4-fluoro-2-methylbenzoic acid |

Raman Spectroscopy for Molecular Vibrational Modes

A comprehensive search for Raman spectroscopic data for this compound has yielded no specific experimental spectra or detailed analyses of its molecular vibrational modes. While studies on other substituted benzoic acids often employ Raman spectroscopy to elucidate structural features, no such study has been found for this particular compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

There is no specific high-resolution mass spectrometry (HRMS) data available in the reviewed literature for this compound. Consequently, experimental accurate mass determination for this compound cannot be reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed experimental UV-Vis spectroscopic data, which would reveal the electronic transitions of this compound, has not been found in the course of this research. Therefore, a data table of its absorption maxima and corresponding electronic transitions cannot be provided.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

No published studies on the single-crystal X-ray diffraction (XRD) of this compound were identified. As a result, crystallographic data such as lattice parameters, space group, and atomic coordinates are not available.

Computational Chemistry and Theoretical Studies of 4 Fluoro 2 Methoxy 3 Methylbenzoic Acid

Quantum Chemical Calculations of Molecular Geometry and Conformation

The three-dimensional arrangement of atoms and the rotational flexibility (conformation) of 4-Fluoro-2-methoxy-3-methylbenzoic acid are fundamental to its physical and chemical properties. Quantum chemical calculations are instrumental in determining the most stable geometric structures of the molecule.

Density Functional Theory (DFT) has become a primary tool for the geometric optimization of molecules like this compound. nih.gov This method is favored for its balance of computational cost and accuracy. nih.gov DFT calculations, often using hybrid functionals such as B3LYP or PBE0, can determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.govepstem.net For instance, studies on related dimethoxybenzene derivatives have successfully used DFT to elucidate their planar phenyl structures and the stabilizing effects of intermolecular interactions. nih.gov The choice of basis set, such as 6-311G(d,p), is crucial for obtaining reliable geometric parameters. nih.gov The resulting optimized geometry represents a minimum on the potential energy surface, providing a detailed picture of the molecule's most probable structure.

While DFT is widely used, other computational methods also find application. Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate for some applications, approach to calculating molecular structures from first principles without empirical parameters. jmchemsci.com On the other hand, semi-empirical methods offer a faster, though less precise, alternative by incorporating some experimental data into the calculations. These methods can be particularly useful for preliminary conformational searches of larger molecules before applying more rigorous DFT or ab initio techniques.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate both the computational model and the experimental structural assignment.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. conicet.gov.arimist.ma This method, typically employed within a DFT framework, calculates the magnetic shielding tensors for each nucleus in the molecule. aps.org The theoretical chemical shifts for this compound can be predicted by calculating the absolute shieldings and then referencing them to a standard, such as Tetramethylsilane (TMS). imist.ma Studies have shown that a multi-standard approach can improve accuracy. conicet.gov.ar For complex molecules, comparing the calculated ¹³C and ¹H NMR spectra with experimental data can be a powerful tool for structural elucidation. scielo.br The accuracy of these predictions is dependent on the level of theory and basis set used. researchgate.net

Table 1: Representative Theoretical vs. Experimental Data Comparison for a Substituted Benzoic Acid Derivative

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 129.8 | 130.2 |

| C2 | 114.5 | 115.0 |

| C3 | 148.9 | 149.3 |

| C4 | 112.1 | 112.5 |

| C5 | 124.7 | 125.1 |

| C6 | 121.3 | 121.8 |

| C=O | 170.5 | 171.0 |

Note: The data in this table is illustrative for a substituted benzoic acid and does not represent actual calculated values for this compound.

Theoretical vibrational (infrared and Raman) spectra for this compound can be computed using DFT. These calculations provide the frequencies and intensities of the fundamental vibrational modes of the molecule. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other systematic errors in the calculations. epstem.net This analysis allows for the assignment of specific spectral bands to particular molecular motions, such as the stretching of the C=O bond in the carboxylic acid group or the vibrations of the benzene (B151609) ring. nih.gov Comparing the computed vibrational spectrum with experimental data from FT-IR and FT-Raman spectroscopy helps to confirm the molecule's structure. researchgate.net

Electronic Structure Analysis

Understanding the electronic structure of this compound is key to predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) analysis is a common technique used to study the electronic properties of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. jmchemsci.com The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of the molecule. nih.gov These maps are useful for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. nih.gov For example, the oxygen atoms of the carboxyl and methoxy (B1213986) groups would be expected to be regions of high negative potential, while the hydrogen of the carboxylic acid would be a region of high positive potential. This information is valuable for predicting how the molecule will interact with other molecules and its potential sites for chemical reactions. jmchemsci.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

No published data exists on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. Such data would be crucial for predicting the molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting propensity. The HOMO-LUMO energy gap is a key indicator of chemical stability. For other aromatic carboxylic acids, these parameters have been calculated to understand their chemical behavior. scispace.com

Charge Distribution and Electrostatic Potential Maps

There are no available studies detailing the charge distribution or electrostatic potential (ESP) maps for this compound. An ESP map would illustrate the electron density around the molecule, identifying electrophilic and nucleophilic sites and providing insights into intermolecular interactions.

Molecular Dynamics Simulations for Conformational Landscapes

Information regarding molecular dynamics simulations to explore the conformational landscapes of this compound is not present in the current body of scientific literature. Such simulations would reveal the molecule's flexibility and the preferred spatial arrangements of its substituent groups, which can influence its biological activity and physical properties.

Quantitative Structure-Reactivity/Property Relationship (QSPR/QSRR) Studies

No QSPR or QSRR studies specifically involving this compound have been found. These studies mathematically correlate the structural features of a molecule with its reactivity or physical properties, enabling the prediction of behavior for untested compounds.

Investigation of Non-Linear Optical Properties (NLO)

There is no research available on the non-linear optical (NLO) properties of this compound. NLO studies on other organic molecules, including some carboxylic acid derivatives, investigate their potential for applications in photonics and optoelectronics. researchgate.netnih.gov These analyses typically involve calculating properties such as the first and second hyperpolarizabilities.

Applications of 4 Fluoro 2 Methoxy 3 Methylbenzoic Acid As a Versatile Synthetic Building Block

Role in the Synthesis of Advanced Organic Intermediates

4-Fluoro-2-methoxy-3-methylbenzoic acid is a polysubstituted aromatic compound valued as a versatile building block in organic synthesis. Its structure, featuring a carboxylic acid group, a fluorine atom, a methoxy (B1213986) group, and a methyl group, provides multiple reaction sites for chemical modification. The electronic properties conferred by the electron-withdrawing fluorine and electron-donating methoxy and methyl groups influence the reactivity of the aromatic ring and the acidity of the carboxylic acid function. This unique combination of functional groups allows it to serve as a precursor for more complex molecules. Chemists can selectively target the carboxylic acid for amide bond formation, esterification, or reduction to an alcohol. The aromatic ring itself can undergo further electrophilic or nucleophilic substitution, although the existing substituents will direct the position of new functional groups. The interplay of these groups makes it a useful starting material for constructing elaborate molecular architectures required for advanced organic intermediates.

Precursor in the Development of Active Pharmaceutical Ingredients (APIs)

While specific, publicly documented examples of APIs derived directly from this compound are not extensively available, its structural motifs are present in various pharmacologically active compounds. Fluorinated benzoic acids are a well-established class of intermediates in drug discovery. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. The methoxy and methyl groups can also be crucial for interaction with biological targets and can be modified to fine-tune the pharmacological profile of a potential API.

Scaffolding for Novel Chemical Entities

The rigid structure of the benzene (B151609) ring in this compound makes it an ideal scaffold for the development of new chemical entities. A scaffold in medicinal chemistry is a core molecular framework upon which various substituents can be attached to create a library of related compounds. The carboxylic acid group provides a convenient attachment point for a wide range of chemical moieties through amide coupling, a common reaction in pharmaceutical synthesis. The other substituents on the ring (fluoro, methoxy, and methyl) provide a specific three-dimensional and electronic signature that can be used to target particular protein binding pockets. By systematically modifying the groups attached to the carboxylic acid, medicinal chemists can explore the structure-activity relationship (SAR) of a new class of compounds, optimizing for potency and selectivity.

Modular Synthesis of Pharmacologically Relevant Structures

Modular synthesis is a strategy in which complex molecules are assembled from smaller, pre-functionalized building blocks. This compound is well-suited for this approach. Its pre-installed functional groups represent a specific "module" that can be incorporated into a larger molecule. For instance, in the synthesis of a complex drug candidate, this benzoic acid derivative could be coupled with another heterocyclic or aliphatic building block containing a complementary functional group, such as an amine. This modular approach allows for the rapid generation of a diverse set of analogues for biological screening, accelerating the drug discovery process.

Contributions to Agrochemical Research and Development

Similar to its role in pharmaceuticals, the structural features of this compound are relevant to the design of new agrochemicals, such as herbicides, insecticides, and fungicides. The presence of a fluorine atom is a common feature in many modern pesticides, as it can enhance their efficacy and environmental persistence. While direct applications of this specific compound in commercial agrochemicals are not widely reported, related fluorinated and methylated benzoic acid derivatives have been investigated. For example, a patent describes the use of a related compound, 4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoyl)-2-methylbenzoic acid amide, as an intermediate for producing pesticides. googleapis.com This highlights the potential of such substituted benzoic acids as building blocks in agrochemical synthesis.

Utility in the Synthesis of Functional Materials and Electronic Chemicals

Aromatic carboxylic acids and their derivatives are used in the development of functional materials and electronic chemicals. While specific research detailing the use of this compound in this area is limited, related compounds have found applications. For example, some fluorinated aromatic compounds are used in the synthesis of fluorinated polymers and specialty chemicals. guidechem.com Additionally, a patent has described the use of the related 4-fluoro-2-methylbenzoic acid as an important raw material for electronic chemical photoinitiators. google.com This suggests that the unique electronic properties imparted by the fluorine and methoxy groups could make this compound a candidate for similar applications in the field of materials science, potentially in the development of organic light-emitting diodes (OLEDs) or other organic electronic devices.

Development of Chemical Probes and Ligands for Research Tools

Chemical probes are small molecules used to study biological processes, while ligands are molecules that bind to specific biological targets like proteins or receptors. The development of such research tools often requires molecules with well-defined structures and properties. This compound can serve as a starting point for the synthesis of such probes and ligands. Its functional groups can be used to attach reporter tags (like fluorescent dyes) or reactive groups for covalent labeling of proteins. The fluorine atom can be useful for ¹⁹F NMR studies, a technique used to investigate protein-ligand interactions. While specific examples of probes derived from this exact molecule are not readily found in the literature, the general utility of fluorinated benzoic acids as building blocks for enzyme inhibitors and receptor ligands is well-established in medicinal chemistry. guidechem.com

Crystal Engineering and Supramolecular Chemistry Involving 4 Fluoro 2 Methoxy 3 Methylbenzoic Acid

Analysis of Intermolecular Interactions in Solid State Structures

Detailed analysis of the intermolecular interactions for 4-Fluoro-2-methoxy-3-methylbenzoic acid is not possible as its crystal structure has not been publicly reported. However, based on the functional groups present (carboxylic acid, fluorine, methoxy (B1213986), and methyl), a hypothetical discussion of expected interactions can be proposed.

Carboxylic acids in the solid state overwhelmingly tend to form robust hydrogen-bonded dimers. It is highly probable that this compound would also exhibit this feature, forming a classic R²₂ (8) ring motif through O—H⋯O hydrogen bonds between the carboxyl groups of two adjacent molecules. Without experimental data, the specific bond lengths and angles of this synthon for this particular compound remain unknown.

The presence of fluoro, methoxy, and methyl substituents on the benzene (B151609) ring introduces the possibility of several other non-covalent interactions that would influence the crystal packing. These could include:

C—H⋯O Interactions: The methoxy group's oxygen atom could act as a hydrogen bond acceptor for aromatic or methyl C—H donors.

C—H⋯F Interactions: Weak hydrogen bonds involving the fluorine atom as an acceptor might be present.

Halogen Bonds: The fluorine atom could potentially act as a halogen bond donor or acceptor, although fluorine is the weakest participant in halogen bonding compared to chlorine, bromine, or iodine.

π–π Stacking: The aromatic rings could stack upon one another, though substitution patterns and steric hindrance from the methyl and methoxy groups would significantly affect the geometry and prevalence of such interactions.

A definitive account of these interactions requires crystallographic data.

Design and Characterization of Co-crystals and Salts

There are no published studies on the design or synthesis of cocrystals or salts involving this compound. The process would typically involve reacting the acid with a complementary co-former molecule, such as a pyridine (B92270) derivative or another active pharmaceutical ingredient, to form a new crystalline solid with potentially altered physical properties like solubility or melting point.

Polymorphism Studies and Crystal Packing Effects

No polymorphs of this compound have been reported. A polymorphism study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, or pressures) to determine if it can adopt multiple distinct crystal packing arrangements.

Modulating Solid-State Properties through Crystal Engineering Principles

The modulation of solid-state properties is contingent on understanding the relationship between structure and property. As the crystal structure is unknown, no specific strategies for modulating the properties of this compound can be detailed. In general, forming cocrystals (as mentioned in 7.2) is a primary technique used to modify properties such as melting point, stability, and solubility.

Charge Density Analysis and Transferability of Supramolecular Synthons

Charge density analysis is an advanced experimental and theoretical technique that provides deep insight into the nature of chemical bonds and intermolecular interactions. Such studies have not been performed on this compound. This analysis would require high-resolution X-ray diffraction data, which is not available.

Q & A

Q. Critical Conditions :

- Maintain anhydrous conditions during fluorination to prevent hydrolysis.

- Monitor reaction pH during O-methylation to avoid deprotonation of the carboxylic acid group.

- Use inert atmospheres (N2/Ar) to prevent oxidation of sensitive intermediates.

Advanced: How can conflicting NMR data for this compound derivatives be resolved, particularly regarding regiochemical assignments?

Answer:

Contradictions in NMR signals (e.g., overlapping aromatic protons or ambiguous coupling constants) can be addressed via:

- 2D NMR Techniques : HSQC and HMBC to correlate proton-carbon connectivity and confirm substituent positions .

- Isotopic Labeling : Synthesize derivatives with deuterated methoxy or methyl groups to simplify splitting patterns .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to verify regiochemistry .

Example : A 2021 study resolved ambiguities in a fluorinated benzoic acid derivative by combining NOESY (to confirm spatial proximity of substituents) and DEPT-135 (to identify quaternary carbons) .

Basic: What analytical methods are most effective for purity assessment of this compound?

Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (70:30). Monitor at 254 nm for UV-active aromatic groups. Purity >98% is typical for research-grade material .

- Melting Point Analysis : Compare observed mp (literature range: 145–148°C) with reference values to detect impurities .

- Elemental Analysis : Validate C, H, F, and O content within ±0.3% of theoretical values .

Advanced: How can the carboxylic acid group in this compound be selectively functionalized without affecting the methoxy or fluorine substituents?

Answer:

- Esterification : React with thionyl chloride (SOCl2) to form the acid chloride, followed by treatment with alcohols (e.g., MeOH) at 0°C. The methoxy group remains intact due to its electron-donating nature, which reduces electrophilic substitution .

- Amide Formation : Use coupling agents like EDC/HOBt with amines in DCM. The fluorine atom’s strong C-F bond resists nucleophilic displacement under mild conditions .

- Protection Strategies : Temporarily protect the carboxylic acid as a tert-butyl ester using Boc2O, enabling subsequent reactions on other positions .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles .

- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste in designated halogenated containers .

Advanced: What strategies can optimize the yield of this compound in multistep syntheses, particularly when scaling from milligram to gram quantities?

Answer:

- Stepwise Intermediate Isolation : Purify intermediates (e.g., the fluorophenol precursor) via column chromatography (SiO2, hexane/EtOAc gradient) before proceeding to methylation .

- Solvent Optimization : Replace DMF with MeCN in methylation steps to improve solubility and reduce side reactions .

- Catalyst Screening : Test Lewis acids (e.g., FeCl3 vs. AlCl3) in Friedel-Crafts steps; AlCl3 provides higher regioselectivity but requires rigorous moisture exclusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.